N-Boc-4-bromo-2-fluoroaniline
Overview
Description
This compound features a N-Boc protecting group, a bromine atom, and a fluorine atom attached to the benzene ring . It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Mechanism of Action
Target of Action
N-Boc-4-bromo-2-fluoroaniline, also known as tert-butyl (4-bromo-2-fluorophenyl)carbamate, is an organic synthesis intermediate It’s structurally similar to 4-bromo-2-fluoroaniline, which has been used in the synthesis of 4-amino-3-fluorophenyl boronic acid . Boronic acids are known to interact with various biological targets, including enzymes and receptors, playing a crucial role in many biochemical processes .
Mode of Action
It’s known that the compound can be used in the synthesis of new drug molecules, functional materials, and pesticides . The bromine and fluorine substituents on the phenyl ring could potentially interact with biological targets, leading to changes in their function .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including enzyme inhibition and receptor modulation .
Pharmacokinetics
For instance, fluorine is often used in drug design to improve metabolic stability and enhance bioavailability .
Result of Action
Given its use in the synthesis of new drug molecules, functional materials, and pesticides , it’s plausible that the compound could exert a variety of effects depending on the specific context of its application.
Action Environment
Factors such as temperature, ph, and the presence of other chemical entities could potentially affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
N-Boc-4-bromo-2-fluoroaniline is used in the synthesis of new drug molecules, functional materials, and pesticides . It is commonly used in the synthesis of 4-amino-3-fluorophenyl boronic acid . The chemical properties of this compound mainly depend on its molecular structure .
Cellular Effects
Their mechanisms of action depend on the specific end product.
Molecular Mechanism
It is known that related halogenated aromatic amines can act as precursors in the synthesis of various drugs and functional materials. Their mechanisms of action depend on the specific end product.
Temporal Effects in Laboratory Settings
It is known that 4-Bromo-2-fluoroaniline was used in the synthesis of 4-amino-3-fluorophenyl boronic acid . It was also used in chemical modification and synthesis of boronic acid derivatives for ultraviolet-visible titration .
Dosage Effects in Animal Models
Metabolic Pathways
It is known that this compound is an important organic synthesis intermediate, which has a wide range of applications in the field of drug synthesis and material science .
Transport and Distribution
It is known that this compound is a useful research chemical.
Subcellular Localization
It is known that this compound is a useful research chemical.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Boc-4-Bromo-2-Fluoroaniline typically involves the reaction of 4-bromo-2-fluoroaniline with a N-Boc protecting reagent. This reaction is usually carried out in an organic solvent with the addition of a catalyst and under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Boc-4-Bromo-2-Fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with the help of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Sodium iodide in acetone.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
N-Boc-4-Bromo-2-Fluoroaniline is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the synthesis of biologically active compounds for drug discovery and development.
Medicine: As an intermediate in the production of pharmaceuticals.
Industry: In the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
N-Boc-4-Bromoaniline: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
N-Boc-4-Fluoroaniline: Lacks the bromine atom, affecting its ability to participate in coupling reactions.
Uniqueness: N-Boc-4-Bromo-2-Fluoroaniline is unique due to the presence of both bromine and fluorine atoms, which provide it with a versatile reactivity profile. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-fluorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHILFAMOKMHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627950 | |
Record name | tert-Butyl (4-bromo-2-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209958-42-9 | |
Record name | tert-Butyl (4-bromo-2-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(4-bromo-2-fluorophenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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